Cas no 153063-86-6 ((7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol)
(7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol Chemical and Physical Properties
Names and Identifiers
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- (7β,17β)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol
- (7β,17β)-3-Methoxy-7
- (7Β,17Β)-3-METHOXY-7-METHYL-ESTRA-1,3,5(10)-TRIEN-17-OL,WHITE SOLID
- (7S,8R,9S,13S,14S,17S)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
- (7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol
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- Inchi: 1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4-5,11-12,16-19,21H,6-10H2,1-3H3/t12-,16+,17-,18-,19+,20-/m0/s1
- InChI Key: IDFSOCUPRSHPDU-BQTMGCTQSA-N
- SMILES: O[C@H]1CC[C@H]2[C@@H]3[C@@H](C)CC4C=C(C=CC=4[C@H]3CC[C@@]21C)OC
Computed Properties
- Exact Mass: 300.20900
Experimental Properties
- PSA: 29.46000
- LogP: 4.15820
(7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M264290-2mg |
(7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol |
153063-86-6 | 2mg |
$ 247.00 | 2023-09-07 | ||
| TRC | M264290-20mg |
(7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol |
153063-86-6 | 20mg |
$ 1935.00 | 2023-09-07 |
(7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on (7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol
Compound Introduction: (7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol (CAS No. 153063-86-6)
(7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol is a synthetic steroid hormone derivative with significant implications in the field of pharmaceutical research and development. This compound, identified by its CAS number 153063-86-6, belongs to the class of gonadocorticoids and exhibits unique structural and functional properties that make it a subject of intense scientific interest.
The molecular structure of this compound features a steroidal backbone with modifications that enhance its biological activity. Specifically, the presence of a methoxy group at the 3-position and a methyl group at the 7-position contributes to its distinct pharmacological profile. These structural features are critical in determining its interactions with biological targets, particularly within the endocrine system.
Recent advancements in chemical biology have highlighted the potential of steroidal compounds like (7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol in modulating endocrine pathways. Studies have demonstrated that this compound can interact with nuclear receptors such as the estrogen receptor (ER) and androgen receptor (AR), which are pivotal in regulating various physiological processes. The ability to selectively modulate these receptors makes it a promising candidate for therapeutic applications.
In particular, research has focused on exploring the compound's potential in treating conditions related to hormonal imbalances. For instance, its selective binding affinity for certain steroid receptors suggests applications in managing disorders such as osteoporosis and breast cancer. The methoxy and methyl substituents play a crucial role in enhancing binding specificity, which is essential for developing targeted therapies.
The synthesis of (7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The use of chiral auxiliaries and catalysts has been particularly effective in achieving high enantiomeric purity, which is critical for biological activity.
Pharmacokinetic studies have also been conducted to evaluate the metabolic stability and bioavailability of this compound. Initial findings indicate that it exhibits moderate solubility in water and lipids, suggesting potential for both oral and parenteral administration. Further research is ongoing to optimize delivery systems that enhance its therapeutic efficacy.
The compound's potential extends beyond traditional endocrine therapies. Emerging research suggests that it may have immunomodulatory effects due to its ability to influence steroid receptor signaling pathways. This opens up new avenues for exploring its use in autoimmune diseases and inflammatory conditions where hormonal balance plays a significant role.
Regulatory considerations are also an important aspect of developing pharmaceutical compounds like (7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions that maintain quality and consistency. Preclinical safety studies are being conducted to assess potential side effects and establish safe dosage ranges before human clinical trials.
The future of this compound lies in its integration into comprehensive treatment strategies for complex diseases. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, researchers aim to identify novel applications and refine therapeutic protocols. Collaborative efforts between academia and industry are essential to accelerate the translation of laboratory findings into clinical practice.
In conclusion, (7b,17b)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol represents a significant advancement in steroidal drug development. Its unique structural features and biological activities position it as a valuable tool for addressing various health challenges. As research progresses, this compound is poised to make substantial contributions to modern medicine.
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